molecular formula C15H10F3N B8160314 2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile

2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B8160314
M. Wt: 261.24 g/mol
InChI Key: KODGCRPWMMREPX-UHFFFAOYSA-N
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Description

2’-Methyl-2-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile is an organic compound characterized by the presence of a trifluoromethyl group and a carbonitrile group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methyl-2-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

    Preparation of Aryl Halide: The starting material, an aryl halide, is prepared through halogenation of the corresponding biphenyl compound.

    Coupling Reaction: The aryl halide is then reacted with a boronic acid derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Methyl-2-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

2’-Methyl-2-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Methyl-2-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Methyl-2-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile is unique due to its specific combination of functional groups and biphenyl structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(2-methylphenyl)-3-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N/c1-10-4-2-3-5-12(10)13-7-6-11(9-19)8-14(13)15(16,17)18/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODGCRPWMMREPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C=C(C=C2)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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